

Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

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Compound of Interest

Compound Name: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate**, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles its core physicochemical properties and outlines detailed, plausible experimental protocols for its synthesis and analysis based on established methodologies for analogous compounds. The inclusion of fluorine in molecular frameworks is a critical strategy in drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This guide serves as a foundational resource for researchers investigating the potential applications of this and related molecules.

Core Compound Properties

The fundamental properties of **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source/Method
Molecular Formula	C ₁₅ H ₁₉ FO ₃	Calculation
Molecular Weight	266.31 g/mol	Calculation
Appearance	Expected to be a colorless or pale yellow oil/solid	Analogy
Solubility	Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water	Analogy
Chemical Class	Aromatic ketone, Ethyl ester	Structure

Synthetic Protocol: A Plausible Approach

While a specific, peer-reviewed synthesis protocol for **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** is not readily available, a reliable synthetic route can be extrapolated from established methods for similar aryl ketoesters. The following protocol outlines a two-step process involving a Friedel-Crafts acylation followed by esterification.

Step 1: Synthesis of 7-(3-fluorophenyl)-7-oxoheptanoic acid

- Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).
- Acylation:** Cool the suspension to 0°C in an ice bath. Slowly add a solution of pimelic anhydride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
- Aryl Addition:** Following the addition of pimelic anhydride, add 3-fluoroanisole (1.1 equivalents) dropwise to the reaction mixture.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Ethyl Esterification

- **Esterification Reaction:** Dissolve the purified 7-(3-fluorophenyl)-7-oxoheptanoic acid (1.0 equivalent) in absolute ethanol.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
- **Neutralization:** After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product with ethyl acetate.
- **Final Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate**.

Analytical Characterization

The identity and purity of the synthesized **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy will confirm the molecular structure. Expected ^1H NMR signals would include triplets for the ethyl

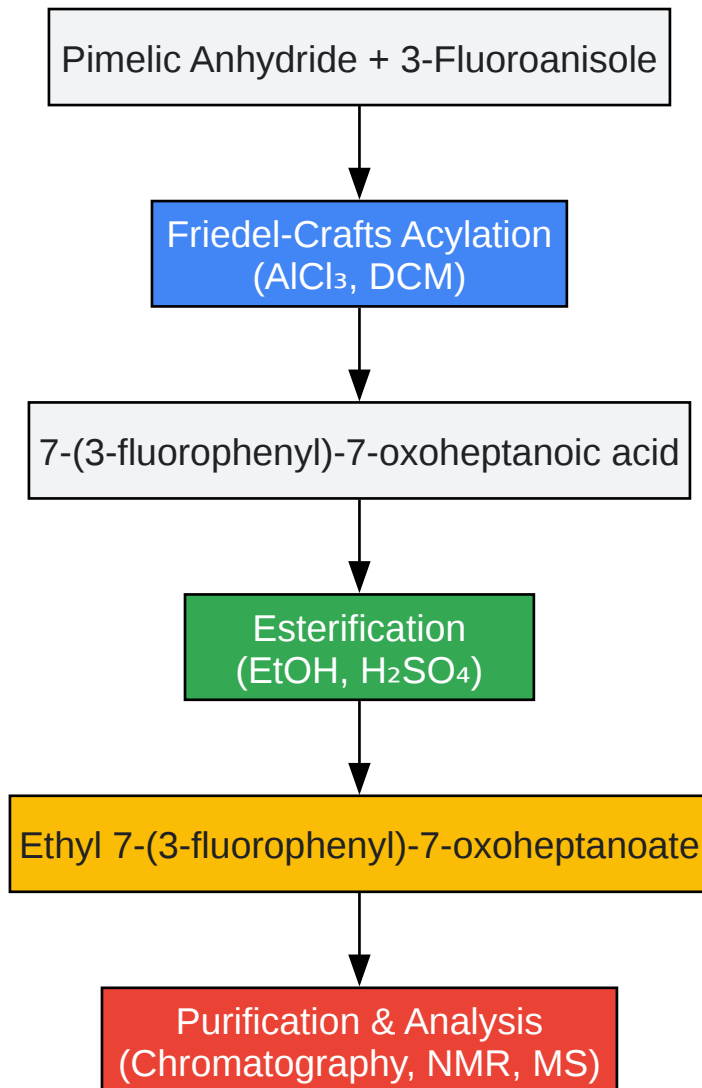
group, multiplets for the aliphatic chain, and characteristic aromatic signals for the 3-fluorophenyl group.

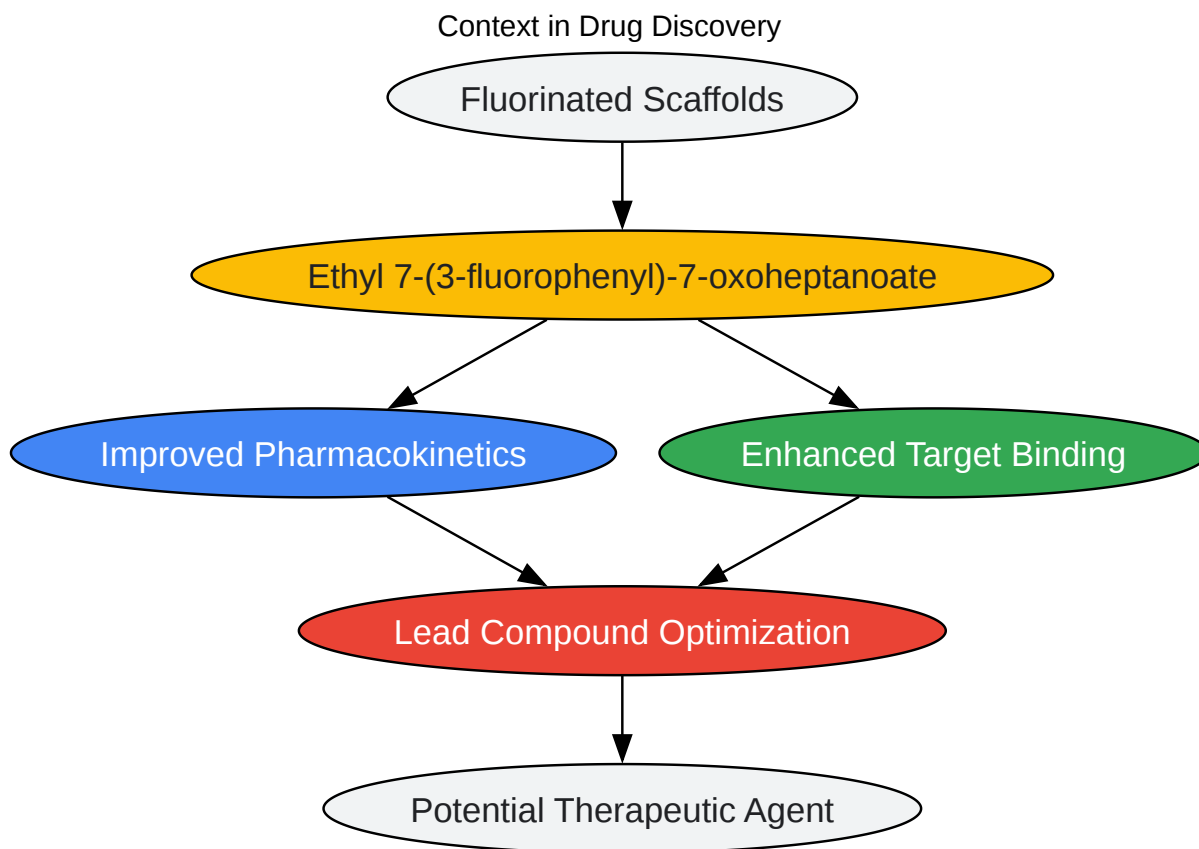
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the ester and ketone carbonyl stretches.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound within the broader context of drug discovery.

Synthetic Workflow for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate





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